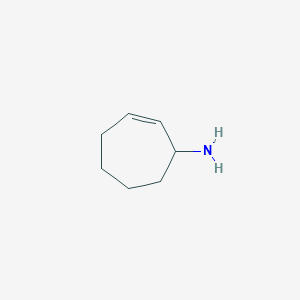

2-Cyclohepten-1-amine

説明

2-Cyclohepten-1-amine is a chemical compound with the molecular formula C7H13N . It is also known by other names such as 2-cycloheptenylamine .

Molecular Structure Analysis

The InChI code for 2-Cyclohepten-1-amine is 1S/C7H13N/c8-7-5-3-1-2-4-6-7/h3,5,7H,1-2,4,6,8H2 . This indicates the presence of a seven-membered ring structure with one amine group attached.Physical And Chemical Properties Analysis

2-Cyclohepten-1-amine has a molecular weight of 111.19 . It is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.科学的研究の応用

Synthesis and Coordination Chemistry

- Büttner, Breher, and Grützmacher (2004) synthesized a stable pentacoordinated 18 electron amine olefin rhodium(i) complex using a combination of rigid bis(5H-dibenzo[a,d]cyclohepten-5-yl)amine and 5-amino-5H-dibenzo[a,d]cycloheptene ligand. This complex showcased a reversible oxidization and estimated coordinated NH bond strength of approximately 379 ± 10 kJ mol(-1) (Büttner, Breher, & Grützmacher, 2004).

Catalysis in Organic Reactions

- Huang et al. (2019) developed a NHC-catalyzed α-carbon amination of chloroaldehydes using cyclohexadiene-1,2-diimines as amination reagents. This reaction yielded optically enriched dihydroquinoxalines, which are vital in natural products and bioactive molecules (Huang et al., 2019).

- Zweifel et al. (2009) discussed the synthesis of transition metal complexes using bis(olefin)amines, including those derived from 5H-dibenzo[a,d]cyclohepten-5-yl chloride and primary amines. These complexes were tested in transfer hydrogenations with ethanol/2-propanol as a hydrogen donor (Zweifel et al., 2009).

Reductive Amination and Catalytic Activity

- Guo et al. (2019) utilized Ru/Nb2O5 catalysts in the reductive amination of cyclopentanone, demonstrating the catalyst's stability and versatility for various aldehydes/ketones (Guo et al., 2019).

- Uozumi et al. (2004) achieved catalytic asymmetric allylic amination of cycloalkenyl carbonates with dibenzylamines in water, using a palladium complex of a specific imidazo[1,5-a]indole-1-one, resulting in high enantiomeric selectivity (Uozumi, Tanaka, & Shibatomi, 2004).

Aromatization Reactions

- Hegde, Kassim, and Kennedy (2001) studied the iodination and aromatization of 2-Cyclohexenones and 1,3-cyclohexadien-1-amines, which resulted in regioselective formation of 2-iodophenols and N-alkyl-2-iodoanilines (Hegde, Kassim, & Kennedy, 2001).

Safety And Hazards

The safety data sheet for 2-Cyclohepten-1-amine indicates that it may be dangerous. It has hazard statements H226, H302, H314, and H335, which correspond to flammable liquid and vapor, harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation, respectively .

Relevant Papers A paper titled “Synthesis of new aminocyclitols by selective epoxidation of N-benzyl-N-methyl-2-cyclohepten-1-amine” was found during the search . This paper discusses the synthesis of new pseudosaccharides from 2-Cyclohepten-1-amine, which could be of interest for further study.

特性

IUPAC Name |

cyclohept-2-en-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N/c8-7-5-3-1-2-4-6-7/h3,5,7H,1-2,4,6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSGNYFVGROSKQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C=CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80460406 | |

| Record name | 2-CYCLOHEPTEN-1-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80460406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclohepten-1-amine | |

CAS RN |

17745-77-6 | |

| Record name | 2-CYCLOHEPTEN-1-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80460406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。